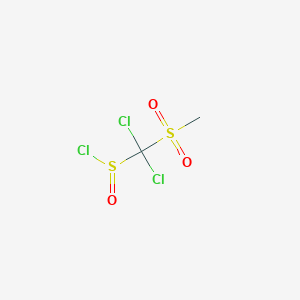
Dichloro(methanesulfonyl)methanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(methanesulfonyl)methanesulfinyl chloride: is an organosulfur compound characterized by the presence of both sulfonyl and sulfinyl functional groups. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlorination of Methanesulfonic Acid: : One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction proceeds as follows:
- :
Methanesulfonic Acid + Thionyl Chloride: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
:Methanesulfonic Acid + Phosgene: CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
-
Chlorination of Dimethyl Disulfide: : Another method involves the chlorination of dimethyl disulfide in the presence of water .
Industrial Production Methods
Industrial production typically involves large-scale chlorination processes using methanesulfonic acid and thionyl chloride due to the efficiency and cost-effectiveness of these reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Dichloro(methanesulfonyl)methanesulfinyl chloride undergoes substitution reactions with alcohols to form methanesulfonates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Elimination Reactions: Methanesulfonates formed from this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Lewis Acids: Facilitate rearrangement reactions such as the Beckmann rearrangement.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Alkenes: Formed from elimination reactions of methanesulfonates.
Scientific Research Applications
Chemistry
Synthesis of Methanesulfonates: Used as intermediates in various organic synthesis reactions, including substitution and elimination reactions.
Biology and Medicine
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds due to its reactivity and ability to introduce sulfonyl groups into molecules.
Industry
Mechanism of Action
The mechanism of action of dichloro(methanesulfonyl)methanesulfinyl chloride involves its high electrophilicity, which allows it to react readily with nucleophiles such as alcohols and amines. The formation of methanesulfonates from alcohols is believed to proceed via an E1cb elimination mechanism, generating a highly reactive sulfene intermediate that subsequently reacts with the alcohol .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the additional chlorine atoms.
Methanesulfonic Acid: The parent compound from which dichloro(methanesulfonyl)methanesulfinyl chloride is derived.
Uniqueness
This compound is unique due to its dual sulfonyl and sulfinyl functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to form highly reactive intermediates such as sulfene distinguishes it from other similar compounds .
Properties
CAS No. |
89986-82-3 |
|---|---|
Molecular Formula |
C2H3Cl3O3S2 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
dichloro(methylsulfonyl)methanesulfinyl chloride |
InChI |
InChI=1S/C2H3Cl3O3S2/c1-10(7,8)2(3,4)9(5)6/h1H3 |
InChI Key |
WSBDNBOGFWGEGP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(S(=O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















